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Compound of Interest

1-(Bromomethyl)-2-
Compound Name:
methoxybenzene

cat. No.: B1585010

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural information,
synthesis, and characterization of 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-
7), a key organic building block. This versatile reagent is frequently utilized in the synthesis of
more complex molecular architectures, including pharmaceutical intermediates. Its utility stems
from the reactive bromomethyl group, which serves as an effective electrophile for introducing
the 2-methoxybenzyl moiety into various molecules.

Core Structural and Physical Data

1-(Bromomethyl)-2-methoxybenzene, also known as 2-methoxybenzyl bromide, is a white
solid at standard temperature and pressure.[1] The quantitative physical and chemical
properties are summarized below for quick reference.
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Property Value Citations

Molecular Formula CsHoBrO [2]

Molecular Weight 201.06 g/mol

CAS Number 52289-93-7 [2]

Melting Point 47-50 °C [3]

- , 228 °C @ 760 mmHg118 °C

Boiling Point [3114]
@ 18 mmHg

Density 1.406 g/cm3 [3]

Flash Point 90 °C [3]
WAUNFWSVXRPCDQ-

InChl Key [2]
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Spectroscopic and Characterization Data

Detailed spectroscopic analysis is crucial for the verification of the structure and purity of 1-

(Bromomethyl)-2-methoxybenzene. While experimentally published spectra are not

consistently available in public databases, the following tables outline the predicted and

expected data based on the compound's structure and analysis of close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted

Nucleus Chemical Shift  Multiplicity Integration Assignment
(3) I ppm

IH NMR 7.27-7.34 Multiplet 2H Ar-H

6.87-6.95 Multiplet 2H Ar-H

4.58 Singlet 2H -CH2Br

3.90 Singlet 3H -OCHs

Solvent: CDCls
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Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups

present. The data below is based on the analysis of the structurally similar compound, 1-

bromo-2-(methoxymethyl)benzene.[5]

Wavenumber (cm~12)

Tentative Assignment

Functional Group

~3060 C-H stretch Aromatic

~2950, ~2840 C-H stretch Aliphatic (CHz, CHs)

~1590, ~1490 C=C stretch Aromatic ring

~1250 C-O-C stretch Aryl-alkyl ether

~750 C-H out-of-plane bend ortho-disubstituted benzene
~650 C-Br stretch Alkyl bromide

Mass Spectrometry (MS)

Under electron ionization (El), the molecule is expected to fragment in a characteristic manner.

The presence of bromine, with its two major isotopes (7°Br and 8!Br) in a nearly 1:1 ratio, will

result in distinctive M and M+2 isotope patterns for bromine-containing fragments.[6]

m/z (Mass-to-Charge
Ratio)

Predicted Fragment lon

Description of
Fragmentation

200/202 [CsHoBrO]* Molecular lon (M*)
Loss of Bromine radical (*Br)
121 [CsHoO]* to form the 2-methoxybenzyl
cation
Loss of CO from the 2-
91 [C7H7]* methoxybenzyl cation,

rearrangement to tropylium ion

Experimental Protocols
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Detailed and reproducible experimental methods are essential for the synthesis and
characterization of 1-(Bromomethyl)-2-methoxybenzene.

Synthesis: Benzylic Bromination of 2-Methylanisole

The most common and direct route to 1-(Bromomethyl)-2-methoxybenzene is the free-radical
bromination of the benzylic methyl group of 2-methylanisole using N-Bromosuccinimide (NBS).
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Reactants & Reagents

2-Methylanisole N-Bromosuccinimide (NBS) AIBN (Initiator) CCl4 (Solvent)

Process

Combine reactants in CCl4

Heat to reflux

Monitor reaction by TLC/GC
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1-(Bromomethyl)-2-methoxybenzene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(Bromomethyl)-2-methoxybenzene.
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Methodology:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir
bar, dissolve 2-methylanisole (1.0 eq.) in a non-polar solvent such as carbon tetrachloride
(CCla) or 1,2-dichlorobenzene.[7][8] Note: Solvents like acetonitrile may promote undesired
aromatic ring bromination.[9]

o Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such
as 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.04 eq.).[8]

o Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCla). The reaction can be
initiated by irradiation with a UV or a standard incandescent lamp to facilitate the homolytic
cleavage of the initiator.[7]

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC) until the starting material is consumed.

e Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will
precipitate and can be removed by filtration.

 Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous
sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate the
solvent under reduced pressure.

« |solation: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., hexanes) or by flash column chromatography on silica gel to yield the
pure 1-(Bromomethyl)-2-methoxybenzene.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of
deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.
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o Data Acquisition: Acquire *H and 13C spectra on a 400 MHz or higher field NMR
spectrometer.

e Analysis: Process the spectra to identify chemical shifts (referenced to residual solvent
signals), integration values, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

o Sample Preparation: As the compound is a solid, a spectrum can be obtained using an
Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample
directly onto the ATR crystal.

» Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,
acquire the sample spectrum over a range of 4000 cm~1 to 400 cm~1.[5]

e Analysis: Identify the characteristic absorption peaks corresponding to the functional groups
present in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a volatile solvent
like dichloromethane or methanol.[6]

» Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct
infusion or a GC inlet, using Electron lonization (El) at 70 eV.

e Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and
key fragment ions. Pay close attention to the isotopic pattern for bromine-containing
fragments to confirm their composition.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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